molecular formula C6H16Cl2N2O2S B1529064 N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride CAS No. 1803601-81-1

N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride

Cat. No.: B1529064
CAS No.: 1803601-81-1
M. Wt: 251.17 g/mol
InChI Key: HMUMFXHGXRWYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O2S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used as a reference standard in research and has a molecular weight of 251.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride typically involves the reaction of cyclopropylamine with ethylene oxide to form N-(2-hydroxyethyl)cyclopropylamine. This intermediate is then reacted with methanesulfonyl chloride to yield N-[2-(cyclopropylamino)ethyl]methanesulfonamide. Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride is unique due to its specific structural features, such as the cyclopropylamino group and the methanesulfonamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-[2-(cyclopropylamino)ethyl]methanesulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.2ClH/c1-11(9,10)8-5-4-7-6-2-3-6;;/h6-8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUMFXHGXRWYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCNC1CC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.